molecular formula C15H13ClN2O3 B1657082 [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate CAS No. 5538-47-6

[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate

Cat. No.: B1657082
CAS No.: 5538-47-6
M. Wt: 304.73 g/mol
InChI Key: IWYUZWCVCSLQSM-LICLKQGHSA-N
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Description

[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C15H13ClN2O2 It is known for its unique structure, which includes a chlorophenyl group and a methoxyphenyl group connected through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate typically involves the reaction of 2-chlorobenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the carbamate derivative using phosgene or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxyl or amine-substituted derivatives.

Scientific Research Applications

[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    [(Z)-(2-chlorophenyl)methylideneamino] N-(4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.

    [(Z)-(2-chlorophenyl)methylideneamino] N-(4-ethylphenyl)carbamate: Similar structure but with an ethyl group instead of a methoxy group.

Uniqueness

[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups allows for versatile chemical modifications and potential interactions with various biological targets .

Properties

CAS No.

5538-47-6

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

[(E)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C15H13ClN2O3/c1-20-13-8-6-12(7-9-13)18-15(19)21-17-10-11-4-2-3-5-14(11)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

IWYUZWCVCSLQSM-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2Cl

SMILES

COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2Cl

solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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